Sapurimycin

Description

This compound has been reported in Streptomyces with data available.

from Streptomyces sp.DO-116; structurally related to kapurimycin; structure given in J Antibiot (Tokyo) 1991; 44(1):40

Structure

2D Structure

3D Structure

Properties

CAS No. |

132609-35-9 |

|---|---|

Molecular Formula |

C25H18O9 |

Molecular Weight |

462.4 g/mol |

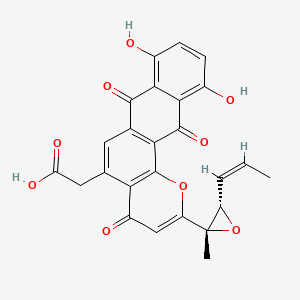

IUPAC Name |

2-[8,11-dihydroxy-2-[(2S,3S)-2-methyl-3-[(Z)-prop-1-enyl]oxiran-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]acetic acid |

InChI |

InChI=1S/C25H18O9/c1-3-4-15-25(2,34-15)16-9-14(28)18-10(8-17(29)30)7-11-19(24(18)33-16)23(32)21-13(27)6-5-12(26)20(21)22(11)31/h3-7,9,15,26-27H,8H2,1-2H3,(H,29,30)/b4-3-/t15-,25-/m0/s1 |

InChI Key |

MAUMGBVGKFVQCP-NAVFIMFESA-N |

Isomeric SMILES |

C/C=C\[C@H]1[C@@](O1)(C)C2=CC(=O)C3=C(O2)C4=C(C=C3CC(=O)O)C(=O)C5=C(C=CC(=C5C4=O)O)O |

Canonical SMILES |

CC=CC1C(O1)(C)C2=CC(=O)C3=C(O2)C4=C(C=C3CC(=O)O)C(=O)C5=C(C=CC(=C5C4=O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Sapurimycin; |

Origin of Product |

United States |

Foundational & Exploratory

The Origin and Biological Activity of Sapurimycin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sapurimycin is a potent antitumor antibiotic belonging to the anthra-γ-pyrone class of natural products. First isolated in the early 1990s, it exhibits significant activity against Gram-positive bacteria and various tumor cell lines. Its mechanism of action is attributed to the induction of single-strand breaks in DNA. This technical guide provides a comprehensive overview of the origin, biosynthesis, mechanism of action, and biological activities of this compound, with a focus on the experimental data available to date.

Discovery and Producing Organism

This compound was discovered during a screening program for antitumor compounds from actinomycetes.[1] It is produced by the bacterial strain Streptomyces sp. DO-116.[1] This strain was isolated from a soil sample and identified as a member of the genus Streptomyces, a group of Gram-positive bacteria renowned for their prolific production of secondary metabolites with diverse biological activities, including a majority of clinically used antibiotics.

Physicochemical Properties and Structure

This compound is structurally related to the pluramycin family of antibiotics, sharing the characteristic anthra-γ-pyrone skeleton.[2] However, it is distinguished by the absence of sugars on its D ring and the presence of a carboxymethyl group at the C-5 position.[2] Its molecular structure was elucidated through spectral studies of its methyl ester.[2]

Biosynthesis

While the complete biosynthetic gene cluster for this compound has not yet been fully characterized in the available literature, its structural similarity to other pluramycin-type antibiotics suggests a biosynthetic pathway involving a type I or a hybrid type I/type II polyketide synthase (PKS) system. These complex enzymatic machineries are responsible for the assembly of the polyketide backbone of the molecule from simple acyl-CoA precursors. The biosynthesis of related compounds, such as kidamycin, involves the action of various tailoring enzymes, including glycosyltransferases, methyltransferases, and oxidoreductases, to modify the initial polyketide chain and generate the final complex structure.

Below is a generalized, hypothetical workflow for the biosynthesis of an anthra-γ-pyrone antibiotic like this compound, based on known pathways for similar compounds.

Caption: Hypothetical biosynthetic pathway of this compound.

Experimental Protocols

Fermentation and Isolation

The production of this compound by Streptomyces sp. DO-116 is typically carried out in a liquid fermentation medium.[1] To enhance the yield, the fermentation medium is often supplemented with a high porous polymer resin, which adsorbs the antibiotic during cultivation.[1]

A generalized protocol for the isolation and purification of this compound is as follows:

-

Adsorption: The fermentation broth containing this compound is passed through a column packed with a high porous polymer resin.

-

Elution: The adsorbed this compound is eluted from the resin using a suitable organic solvent.

-

Solvent Extraction: The eluate is then subjected to repeated solvent extractions to concentrate the active compound.[1]

-

Chromatography: Further purification is achieved through a combination of adsorption chromatography (e.g., silica gel chromatography) and High-Performance Liquid Chromatography (HPLC).[1]

Caption: Isolation and purification workflow for this compound.

Mechanism of Action

The primary mechanism of action of this compound is the induction of single-strand breaks in supercoiled plasmid DNA.[1] This DNA-damaging activity is a common feature of many antitumor antibiotics and leads to the inhibition of DNA replication and transcription, ultimately triggering cell death. The precise molecular interactions between this compound and DNA, as well as the specific signaling pathways activated in response to this damage, are areas for further investigation.

A generalized signaling pathway initiated by DNA damage is depicted below.

Caption: DNA damage response pathway initiated by this compound.

Biological Activity

This compound has demonstrated a range of biological activities, primarily as an antibacterial and antitumor agent.

Antibacterial Activity

This compound is active against bacteria, with a particular potency observed against Gram-positive organisms.[1] Specific Minimum Inhibitory Concentration (MIC) values against various bacterial strains have not been detailed in the readily available literature.

Antitumor Activity

In vivo studies have shown that this compound exhibits antitumor activity against murine leukemia P388 and sarcoma 180 in mice.[1] Quantitative data, such as IC50 values from these studies, are not specified in the accessible abstracts of the original publications.

Table 1: Summary of this compound's Biological Activity

| Activity Type | Target | Observed Effect | Quantitative Data | Reference |

| Antibacterial | Gram-positive bacteria | Inhibition of growth | MIC values not specified | [1] |

| Antitumor | Leukemia P388 (in mice) | Antitumor activity | IC50 values not specified | [1] |

| Antitumor | Sarcoma 180 (in mice) | Antitumor activity | IC50 values not specified | [1] |

| Biochemical | Supercoiled plasmid DNA | Induces single-strand breaks | Not applicable | [1] |

Conclusion and Future Perspectives

This compound is a promising antitumor antibiotic with a distinct chemical structure and a clear mechanism of DNA damage. While its initial discovery and characterization have laid a solid foundation, further research is required to fully elucidate its potential. Key areas for future investigation include the sequencing and characterization of its biosynthetic gene cluster, which could open avenues for biosynthetic engineering to produce novel analogs with improved therapeutic properties. Additionally, detailed studies on its specific interactions with DNA and the downstream cellular signaling pathways will provide a more complete understanding of its mode of action and could inform its potential clinical applications. The determination of specific IC50 and MIC values against a broader range of cancer cell lines and pathogenic bacteria is also crucial for a comprehensive assessment of its therapeutic index and spectrum of activity.

References

- 1. This compound, new antitumor antibiotic produced by Streptomyces. Producing organism, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, new antitumor antibiotic produced by Streptomyces. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Sapurimycin and its Producing Organism, Streptomyces sp. DO-116

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sapurimycin, a novel antitumor antibiotic, is a secondary metabolite produced by the actinomycete Streptomyces sp. DO-116. Structurally classified as an anthraquinone-γ-pyrone, it is closely related to the kapurimycins and pluramycins. This document provides a detailed overview of the producing organism, its fermentation, and the isolation, biological activity, and mechanism of action of this compound. Experimental protocols, based on established methodologies for similar compounds, are presented to guide further research and development. Quantitative data, where publicly available, has been summarized, and key processes are visualized through diagrams to facilitate understanding.

Introduction

The genus Streptomyces is a rich source of diverse secondary metabolites, including a majority of the clinically useful antibiotics.[1][2][3] These Gram-positive, filamentous bacteria are renowned for their complex life cycle and large genomes, which harbor numerous biosynthetic gene clusters.[1] In the continuous search for novel therapeutic agents, a screening program for antitumor compounds led to the isolation of Streptomyces sp. DO-116, the producer of the new antitumor antibiotic, this compound.[4] this compound has demonstrated significant biological activity, including antibacterial effects against Gram-positive bacteria and notable antitumor activity in murine models.[4] Its proposed mechanism of action involves the induction of single-strand breaks in supercoiled plasmid DNA.[4]

The Producing Organism: Streptomyces sp. DO-116

Taxonomy and Morphology

While a detailed taxonomic classification of the specific DO-116 strain is not publicly available, general characteristics of the genus Streptomyces can be described. Members of this genus are aerobic, Gram-positive bacteria with a high G+C content in their DNA.[1][2] They exhibit a filamentous morphology, forming a complex mycelial network.[1][5] Morphological differentiation leads to the formation of aerial hyphae that segment into chains of spores, which are responsible for dispersal.[5][6]

Table 1: General Morphological and Physiological Characteristics of Streptomyces Species

| Characteristic | Description |

| Gram Stain | Positive |

| Morphology | Filamentous, branching hyphae |

| Spore Formation | Formation of spore chains on aerial mycelia |

| Spore Surface | Can be smooth, warty, spiny, or hairy |

| Pigmentation | Production of soluble pigments is common |

| Metabolism | Aerobic, chemoorganotrophic |

| Carbon Utilization | Wide range of sugars and complex carbohydrates |

| Nitrogen Utilization | Various organic and inorganic nitrogen sources |

| Optimal Growth Temperature | Typically mesophilic (25-35°C) |

| Optimal pH | Generally neutral to slightly alkaline |

Note: Specific data for Streptomyces sp. DO-116 is not available in the public domain.

Biosynthesis of this compound

The biosynthetic pathway for this compound in Streptomyces sp. DO-116 has not been elucidated. However, based on its anthraquinone-γ-pyrone structure, it is likely synthesized by a type II polyketide synthase (PKS) pathway. These systems typically involve a minimal PKS complex (ketosynthase α, ketosynthase β/chain length factor, and an acyl carrier protein) and a suite of tailoring enzymes such as cyclases, aromatases, ketoreductases, and oxygenases. The biosynthesis of similar angucycline antibiotics, such as saframycin and saprolmycin, proceeds through such pathways.[7][8]

Proposed General Biosynthetic Scheme

Caption: Proposed biosynthetic pathway for this compound.

Fermentation and Production

This compound is produced by submerged fermentation of Streptomyces sp. DO-116. A key aspect of its production is the use of a high porous polymer resin in the fermentation medium, which adsorbs the antibiotic as it is produced, thereby increasing the overall titer.[4]

Experimental Protocol: Fermentation

1. Seed Culture Preparation:

-

Prepare a seed medium containing soluble starch (1%), glucose (1%), yeast extract (0.5%), peptone (0.5%), and CaCO₃ (0.1%) in distilled water. Adjust the pH to 7.2 before autoclaving.

-

Inoculate a loopful of spores or mycelial fragments of Streptomyces sp. DO-116 into a flask containing the sterile seed medium.

-

Incubate at 28°C for 48-72 hours on a rotary shaker at 200 rpm.

2. Production Culture:

-

Prepare the production medium. While the exact composition for this compound is not detailed, a typical Streptomyces fermentation medium could consist of glucose (4%), soybean meal (2%), corn steep liquor (0.5%), (NH₄)₂SO₄ (0.2%), and CaCO₃ (0.4%).

-

Add a high porous polymer resin (e.g., Amberlite XAD series) at a concentration of 2-5% (v/v) to the production medium before sterilization.

-

Inoculate the production flasks with 5-10% (v/v) of the seed culture.

-

Incubate at 28°C for 5-7 days on a rotary shaker at 220 rpm. Monitor the production of this compound by HPLC analysis of solvent extracts of the resin.

Caption: this compound fermentation workflow.

Isolation and Purification

The isolation of this compound involves a multi-step process beginning with the separation of the resin from the fermentation broth, followed by solvent extraction and chromatographic purification.[4]

Experimental Protocol: Isolation and Purification

1. Extraction from Resin:

-

Separate the polymer resin from the culture broth by filtration.

-

Wash the resin with water to remove residual medium components.

-

Extract the this compound from the resin using an organic solvent such as acetone or ethyl acetate.

-

Concentrate the solvent extract in vacuo to obtain a crude extract.

2. Solvent-Solvent Partitioning:

-

Dissolve the crude extract in ethyl acetate and partition it against an aqueous solution at a slightly acidic pH (e.g., pH 4-5) to remove more polar impurities.

-

Further partition the organic phase against a slightly alkaline aqueous solution (e.g., pH 8-9) to extract the acidic this compound into the aqueous phase.

-

Acidify the aqueous phase and re-extract the this compound into an organic solvent like ethyl acetate. Concentrate to dryness.

3. Adsorption Chromatography:

-

Dissolve the partially purified extract in a minimal amount of a suitable solvent.

-

Apply the sample to a silica gel column.

-

Elute the column with a gradient of solvents, such as a hexane-ethyl acetate or chloroform-methanol system, to separate this compound from other compounds.

-

Collect fractions and analyze by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.

4. High-Performance Liquid Chromatography (HPLC):

-

Pool the this compound-containing fractions and concentrate.

-

Perform final purification using reversed-phase HPLC.

-

A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile in water or a buffer system (e.g., ammonium acetate).

-

Monitor the elution profile at a suitable wavelength (based on the UV-Vis spectrum of this compound) and collect the pure this compound peak.

-

Lyophilize the purified fraction to obtain this compound as a solid.

Caption: Isolation and purification of this compound.

Biological Activity

This compound exhibits a dual biological activity profile, with both antibacterial and antitumor properties.[4]

Antibacterial Activity

This compound is active against Gram-positive bacteria.[4] Specific Minimum Inhibitory Concentration (MIC) values are not available in the public literature.

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus | N/A |

| Bacillus subtilis | N/A |

| Micrococcus luteus | N/A |

| Escherichia coli | Inactive |

N/A: Not publicly available.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

1. Inoculum Preparation:

-

Culture the test bacteria in a suitable broth medium (e.g., Mueller-Hinton Broth) to mid-log phase.

-

Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Assay Procedure (Broth Microdilution):

-

Prepare a series of two-fold dilutions of this compound in the broth medium in a 96-well microtiter plate.

-

Inoculate each well with the prepared bacterial suspension.

-

Include positive (no antibiotic) and negative (no bacteria) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Antitumor Activity

This compound has demonstrated in vivo antitumor activity against murine leukemia P388 and sarcoma 180.[4] Specific quantitative data on the percentage of tumor growth inhibition or increase in lifespan are not publicly available.

Table 3: In Vivo Antitumor Activity of this compound

| Tumor Model | Host | Efficacy |

| Leukemia P388 | Mice | Active |

| Sarcoma 180 | Mice | Active |

Note: Specific dosage, administration route, and quantitative efficacy data are not available in the public domain.

Experimental Protocol: In Vivo Antitumor Assay (Sarcoma 180 Model)

1. Animal Model:

-

Use a suitable mouse strain (e.g., BALB/c).

-

Inoculate the mice subcutaneously or intraperitoneally with a suspension of Sarcoma 180 cells.

2. Treatment:

-

Prepare a sterile formulation of this compound for injection (e.g., in saline or a suitable vehicle).

-

Begin treatment 24 hours after tumor inoculation.

-

Administer this compound at various dose levels (e.g., via intraperitoneal injection) daily for a specified period (e.g., 7-10 days).

-

Include a vehicle control group and a positive control group (e.g., treated with a known anticancer drug).

3. Evaluation:

-

Monitor the animals for signs of toxicity and record body weights.

-

At the end of the treatment period, sacrifice the animals and excise the tumors.

-

Measure the tumor weight and volume.

-

Calculate the percentage of tumor growth inhibition compared to the vehicle control group.

Mechanism of Action

The primary mechanism of action of this compound is believed to be its ability to cause single-strand breaks in supercoiled plasmid DNA in vitro.[4] This suggests that it may act as a DNA-damaging agent, a common mechanism for many antitumor antibiotics.

Experimental Protocol: In Vitro DNA Cleavage Assay

1. Reaction Setup:

-

Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322) in a suitable buffer (e.g., Tris-HCl, pH 7.5, with MgCl₂).

-

Add varying concentrations of this compound to the reaction tubes.

-

Include a control reaction with no this compound.

2. Incubation:

-

Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes).

3. Analysis:

-

Stop the reaction by adding a loading buffer containing a tracking dye and a chelating agent (e.g., EDTA).

-

Analyze the DNA samples by agarose gel electrophoresis.

-

Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light.

-

The conversion of supercoiled DNA (form I) to nicked, open-circular DNA (form II) indicates single-strand breaks.

Caption: this compound's mechanism of DNA cleavage.

Conclusion

Streptomyces sp. DO-116 is the producer of this compound, a novel anthraquinone-γ-pyrone with promising antibacterial and antitumor activities. While the initial discovery and characterization have laid a solid foundation, further research is required to fully elucidate its potential. This includes a detailed taxonomic study of the producing strain, optimization of the fermentation and purification processes for improved yields, a comprehensive evaluation of its biological activity spectrum, and a deeper investigation into its biosynthetic pathway and mechanism of action. The protocols and information presented in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to the discovery and development of new therapeutic agents from natural sources.

References

- 1. Streptomyces - Wikipedia [en.wikipedia.org]

- 2. ijabbr.com [ijabbr.com]

- 3. britannica.com [britannica.com]

- 4. This compound, new antitumor antibiotic produced by Streptomyces. Producing organism, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Developmental biology of Streptomyces from the perspective of 100 actinobacterial genome sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cloning and identification of saprolmycin biosynthetic gene cluster from Streptomyces sp. TK08046 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]

Sapurimycin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sapurimycin is a potent antitumor antibiotic belonging to the anthra-gamma-pyrone class of natural products.[1] Produced by the actinomycete Streptomyces sp. DO-116, it exhibits significant activity against Gram-positive bacteria and demonstrates in vivo efficacy against murine leukemia P388 and sarcoma 180 models.[2][3] The primary mechanism of action of this compound is attributed to its ability to induce single-strand breaks in supercoiled plasmid DNA.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and the underlying mechanism of action of this compound. Detailed experimental methodologies for its isolation, characterization, and biological evaluation are presented, along with a visualization of the putative signaling pathway activated in response to the DNA damage it induces.

Chemical Structure and Physicochemical Properties

This compound possesses a unique chemical architecture centered around an anthra-gamma-pyrone skeleton, a feature it shares with other pluramycin-type antibiotics.[1] However, it is distinguished by the absence of sugar moieties on the D ring and the presence of a carboxymethyl group at the C-5 position.[1]

The definitive structure of this compound was elucidated through extensive spectral analysis, including mass spectrometry and nuclear magnetic resonance spectroscopy, of its methyl ester derivative.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₅H₁₈O₉ | [4] |

| Molecular Weight | 462.41 g/mol | [4] |

| Appearance | Not explicitly stated in reviewed literature | |

| Melting Point | Not explicitly stated in reviewed literature | |

| Solubility | Not explicitly stated in reviewed literature | |

| Optical Activity | Not explicitly stated in reviewed literature | |

| SMILES | C/C=C[C@H]1--INVALID-LINK--(c2cc(=O)c3c(cc4c(C(=O)c5c(ccc(c5C4=O)O)O)c3o2)CC(=O)O)O1 | [4] |

| InChI | InChI=1S/C25H18O9/c1-3-4-15-25(2,34-15)16-9-14(28)18-10(8-17(29)30)7-11-19(24(18)33-16)23(32)21-13(27)6-5-12(26)20(21)22(11)31/h3-7,9,15,26-27H,8H2,1-2H3,(H,29,30)/b4-3-/t15-,25-/m0/s1 | [4] |

Biological Properties and Mechanism of Action

This compound exhibits a range of biological activities, most notably its antibacterial and antitumor properties.

Antibacterial Activity

Table 2: Antibacterial Spectrum of this compound

| Bacterial Strain | Activity | Reference |

| Gram-positive bacteria | Active | [2] |

Antitumor Activity

In vivo studies have demonstrated the antitumor efficacy of this compound against P388 leukemia and Sarcoma 180 in murine models.[2]

Table 3: In Vivo Antitumor Activity of this compound

| Tumor Model | Host | Activity | Reference | | :--- | :--- | :--- | | Leukemia P388 | Mice | Active |[2] | | Sarcoma 180 | Mice | Active |[2] |

Mechanism of Action: DNA Damage

The primary mechanism underlying the biological activity of this compound is its ability to cause single-strand breaks in supercoiled plasmid DNA.[2][3] This DNA-damaging capability is a hallmark of many anthracycline antibiotics and is central to their cytotoxic effects. While the precise molecular interactions leading to DNA cleavage by this compound have not been fully elucidated, it is hypothesized to involve intercalation into the DNA helix and subsequent generation of reactive oxygen species or direct interaction with topoisomerase enzymes.

Experimental Protocols

Fermentation and Isolation of this compound

This compound is produced by Streptomyces sp. DO-116 through fermentation.[2] A key aspect of its production is the use of a high porous polymer resin in the fermentation medium, which adsorbs the antibiotic and leads to increased titers.[2]

Protocol for Fermentation and Isolation:

-

Fermentation: Cultivate Streptomyces sp. DO-116 in a suitable fermentation medium supplemented with a high porous polymer resin.

-

Adsorption: Allow the fermentation to proceed, during which this compound is adsorbed onto the polymer resin.

-

Resin Separation: Separate the polymer resin from the culture broth.

-

Solvent Extraction: Extract the active material from the resin using an appropriate solvent.

-

Purification: Purify the crude extract through repeated solvent extractions, adsorption chromatography, and finally, High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.[2]

In Vitro DNA Cleavage Assay

This assay is used to determine the ability of this compound to induce single-strand breaks in supercoiled DNA.

Protocol for DNA Cleavage Assay:

-

Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322) in a suitable buffer (e.g., Tris-HCl buffer).

-

Incubation: Add varying concentrations of this compound to the reaction mixture and incubate at 37°C for a defined period.

-

Termination: Stop the reaction by adding a stop solution (e.g., containing EDTA and a loading dye).

-

Electrophoresis: Analyze the DNA samples by agarose gel electrophoresis.

-

Visualization: Stain the gel with an intercalating agent (e.g., ethidium bromide) and visualize the DNA bands under UV light. The conversion of supercoiled DNA (Form I) to nicked, open-circular DNA (Form II) indicates single-strand cleavage.

In Vivo Antitumor Activity Assay (P388 Leukemia Model)

This assay evaluates the in vivo efficacy of this compound against a murine leukemia model.

Protocol for P388 Leukemia Assay:

-

Cell Implantation: Inoculate a suitable strain of mice (e.g., DBA/2) intraperitoneally with P388 leukemia cells.

-

Treatment: Administer this compound at various dosages to the mice, typically starting 24 hours after tumor implantation, following a defined treatment schedule (e.g., daily for a specific number of days).

-

Observation: Monitor the mice daily for survival.

-

Data Analysis: Calculate the mean survival time for each treatment group and the control group. The antitumor activity is often expressed as the percentage increase in lifespan (% ILS) compared to the control group.

Antibacterial Susceptibility Testing (Broth Microdilution)

This assay determines the Minimum Inhibitory Concentration (MIC) of this compound against Gram-positive bacteria.

Protocol for Broth Microdilution Assay:

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus or Bacillus subtilis) in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilutions: Prepare serial twofold dilutions of this compound in the broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (no antibiotic) and negative (no bacteria) controls.

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Putative Signaling Pathway: DNA Damage Response

The induction of DNA single-strand breaks by this compound is expected to trigger a cellular DNA Damage Response (DDR). While the specific DDR pathway activated by this compound has not been experimentally delineated, based on the mechanism of action of the broader class of anthracycline antibiotics, a putative pathway can be proposed. This response is critical in determining the ultimate fate of the cell, leading to either cell cycle arrest and DNA repair or, if the damage is too severe, apoptosis.

Caption: Putative DNA Damage Response pathway induced by this compound.

Conclusion

This compound is a promising antitumor antibiotic with a distinct chemical structure and a clear mechanism of action involving DNA damage. Its efficacy against leukemia and sarcoma in preclinical models, coupled with its activity against Gram-positive bacteria, underscores its potential for further investigation in drug development. The experimental protocols provided herein offer a framework for the continued study of this and related compounds. Future research should focus on elucidating the specific molecular targets of this compound, detailing the signaling pathways involved in its cytotoxic effects, and exploring its therapeutic potential in a broader range of cancer models.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. This compound, new antitumor antibiotic produced by Streptomyces. Producing organism, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An Antimicrobial Metabolite from Bacillus sp.: Significant Activity Against Pathogenic Bacteria Including Multidrug-Resistant Clinical Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Sapurimycin: A Technical Guide to its Core Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sapurimycin is an antitumor antibiotic belonging to the anthracycline family, a class of potent chemotherapeutic agents. Isolated from Streptomyces sp. DO-116, it has demonstrated significant activity against various cancer cell lines and in preclinical tumor models. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, biological mechanism of action, and the experimental methodologies used for its isolation and characterization.

Core Physicochemical Data

A summary of the key quantitative data for this compound is presented below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 132609-35-9 | [1] |

| Molecular Weight | 462.41 g/mol | [2] |

| Molecular Formula | C25H18O9 | [3] |

Mechanism of Action: DNA Damage and Beyond

The primary mechanism of action of this compound is the induction of single-strand breaks in DNA.[1] This activity is central to its cytotoxic effects against cancer cells. While the precise signaling cascade initiated by this compound-induced DNA damage is not fully elucidated, it is understood to trigger the cell's DNA Damage Response (DDR) pathway.

This compound-Induced DNA Damage and Cellular Response

The diagram below illustrates the proposed signaling pathway following this compound-induced DNA damage.

References

- 1. This compound, new antitumor antibiotic produced by Streptomyces. Producing organism, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. This compound, new antitumor antibiotic produced by Streptomyces. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of Action of Sapurimycin on DNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sapurimycin is a novel antitumor antibiotic belonging to the anthra-γ-pyrone class of natural products, isolated from Streptomyces sp. DO-116.[1] Structurally, it is characterized by an anthra-γ-pyrone skeleton, distinguishing it from related compounds like pluramycin by the absence of sugars on the D ring and the presence of a carboxymethyl group on C-5.[2] While detailed biochemical data specifically for this compound is limited in publicly accessible literature, its structural similarity to the well-characterized kapurimycins provides a strong basis for understanding its mechanism of action. This guide synthesizes the available information on this compound and its analogs to present a comprehensive overview of its proposed mechanism of DNA damage, focusing on DNA alkylation and subsequent strand scission. This document also outlines detailed experimental protocols and visual workflows to facilitate further research into this promising antitumor agent.

Core Mechanism: DNA Alkylation and Strand Scission

The primary mechanism of action of this compound on DNA is believed to be covalent modification leading to single-strand breaks.[1][3] This process can be broken down into a three-step sequence, inferred from studies on the closely related kapurimycin A3:

-

Guanine Alkylation: this compound, through a reactive epoxide functional group, is proposed to act as an alkylating agent. It covalently binds to DNA, with a preference for guanine residues.[4] Specifically, the C-16 of the antibiotic is thought to form a covalent bond with a nitrogen atom of guanine.[4] NMR studies on kapurimycin A3 have confirmed the site of alkylation to be the N-7 position of guanine.

-

Depurination and Apurinic (AP) Site Formation: The formation of the bulky this compound-guanine adduct destabilizes the N-glycosidic bond connecting the guanine base to the deoxyribose sugar. This leads to the cleavage of this bond and the release of the modified guanine base, a process known as depurination. The result is an apurinic/apyrimidinic (AP) site, a lesion in the DNA where a base is missing.[4][5]

-

DNA Strand Scission: The newly formed AP site is an unstable structure within the DNA duplex.[6] The sugar-phosphate backbone at this site is susceptible to hydrolysis, leading to the cleavage of the phosphodiester bond and resulting in a single-strand break in the DNA.[4]

This proposed mechanism is consistent with the observation that this compound causes single-strand breaks in supercoiled plasmid DNA in vitro.[1][3]

Potential for Topoisomerase Inhibition

Many antitumor antibiotics that interact with DNA also function as topoisomerase inhibitors.[7][8] Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination.[7] Topoisomerase poisons stabilize the transient covalent complex between the enzyme and cleaved DNA, leading to an accumulation of DNA strand breaks and ultimately cell death.[7][8]

While there is no direct evidence to date implicating this compound as a topoisomerase inhibitor, its DNA-damaging properties make this a plausible secondary mechanism of action. Further investigation is warranted to determine if this compound can inhibit the activity of topoisomerase I or II.

Quantitative Data Summary

As of the latest literature review, specific quantitative data for this compound's interaction with DNA, such as binding constants (Kd) or IC50 values for DNA damage or enzyme inhibition, are not available. The following table is provided as a template for future experimental data.

| Parameter | Value | Experimental Context | Reference |

| DNA Binding Constant (Kd) | Data not available | e.g., Isothermal Titration Calorimetry | |

| IC50 (DNA Cleavage) | Data not available | e.g., Plasmid DNA cleavage assay | |

| IC50 (Topoisomerase I Inhibition) | Data not available | e.g., Topo I relaxation assay | |

| IC50 (Topoisomerase II Inhibition) | Data not available | e.g., Topo II decatenation assay |

Detailed Experimental Protocols

The following protocols are foundational for investigating the mechanism of action of this compound on DNA.

DNA Cleavage Assay

This assay is used to determine the ability of this compound to induce single- or double-strand breaks in plasmid DNA.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

This compound

-

Reaction Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM EDTA)

-

Loading Dye (with a tracking dye and density agent)

-

Agarose

-

TAE or TBE buffer

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis system and imaging equipment

Procedure:

-

Prepare reaction mixtures containing a fixed amount of supercoiled plasmid DNA (e.g., 200 ng) and varying concentrations of this compound in the reaction buffer.

-

Include a negative control with no this compound and a positive control if available (e.g., another DNA cleaving agent).

-

Incubate the reactions at 37°C for a specified time (e.g., 1 hour).

-

Stop the reaction by adding loading dye.

-

Load the samples onto a 1% agarose gel containing ethidium bromide.

-

Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed circular, and linear).

-

Visualize the DNA bands under UV light and quantify the intensity of each band. An increase in the relaxed circular and linear forms of the plasmid with increasing this compound concentration indicates DNA cleavage.

DNA Footprinting Assay

This technique can be used to identify the specific DNA sequences where this compound binds and causes cleavage.

Materials:

-

DNA fragment of known sequence, labeled at one end (e.g., with 32P or a fluorescent tag)

-

This compound

-

DNase I

-

Binding buffer

-

Denaturing polyacrylamide gel

-

Sequencing ladder of the same DNA fragment (Maxam-Gilbert or Sanger)

-

Gel electrophoresis system and autoradiography/fluorescence imaging equipment

Procedure:

-

Incubate the end-labeled DNA fragment with varying concentrations of this compound in a binding buffer to allow for binding.

-

Lightly digest the DNA with DNase I. The concentration of DNase I should be optimized to introduce, on average, one cut per DNA molecule.

-

Stop the digestion and denature the DNA fragments.

-

Separate the fragments by size on a denaturing polyacrylamide gel alongside a sequencing ladder of the same DNA fragment.

-

Visualize the gel. The regions where this compound has bound will be protected from DNase I cleavage, resulting in a "footprint" - a gap in the ladder of bands compared to a control reaction without this compound.

Topoisomerase Inhibition Assay

This assay determines if this compound inhibits the catalytic activity of topoisomerases. A relaxation assay for topoisomerase I is described here.

Materials:

-

Supercoiled plasmid DNA

-

Human Topoisomerase I

-

This compound

-

Relaxation buffer (specific to the enzyme)

-

Stop solution (e.g., SDS/proteinase K)

-

Agarose gel electrophoresis system

Procedure:

-

Pre-incubate Topoisomerase I with varying concentrations of this compound in the relaxation buffer.

-

Initiate the reaction by adding supercoiled plasmid DNA.

-

Incubate at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction with the stop solution.

-

Analyze the DNA products by agarose gel electrophoresis.

-

Inhibition of the enzyme will result in a decrease in the conversion of supercoiled DNA to its relaxed isoforms.

Conclusion and Future Directions

This compound is a promising antitumor antibiotic that likely exerts its cytotoxic effects through DNA damage. The proposed mechanism, based on its structural analog kapurimycin A3, involves guanine alkylation, depurination, and subsequent single-strand DNA cleavage.[4] This guide provides a framework for the detailed investigation of this compound's mechanism of action.

Future research should focus on:

-

Confirming the proposed mechanism: Utilizing techniques like mass spectrometry to identify the this compound-guanine adduct and performing detailed kinetic studies of the DNA cleavage reaction.

-

Acquiring quantitative data: Determining the binding affinity of this compound for DNA and its IC50 values for DNA cleavage and cytotoxicity.

-

Investigating topoisomerase inhibition: Explicitly testing the effect of this compound on the activity of both topoisomerase I and II.

-

Elucidating sequence specificity: Using DNA footprinting and sequencing techniques to determine if this compound targets specific DNA sequences.

A thorough understanding of the molecular interactions between this compound and its cellular targets will be crucial for its potential development as a therapeutic agent.

References

- 1. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel human topoisomerase I inhibitors, topopyrones A, B, C and D. I. Producing strain, fermentation, isolation, physico-chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Parallel High Throughput Single Molecule Kinetic Assay for Site-Specific DNA Cleavage [jove.com]

- 4. Covalent modification and single-strand scission of DNA by a new antitumor antibiotic kapurimycin A3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. AP site - Wikipedia [en.wikipedia.org]

- 6. Structural biology of DNA abasic site protection by SRAP proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. inspiralis.com [inspiralis.com]

- 8. In vitro and intracellular inhibition of topoisomerase II by the antitumor agent merbarone - PubMed [pubmed.ncbi.nlm.nih.gov]

Sapurimycin: A Potential Topoisomerase Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sapurimycin, an antitumor antibiotic with an anthra-γ-pyrone skeleton, has demonstrated significant cytotoxic effects against various cancer cell lines. While direct evidence of its mechanism of action is still emerging, its structural similarity to known topoisomerase inhibitors, such as pluramycins and other anthracyclines, strongly suggests its potential as a topoisomerase inhibitor. This technical guide provides a comprehensive overview of this compound, its known biological activities, and a detailed exploration of the proposed mechanism of action as a topoisomerase II inhibitor based on analogous compounds. This document aims to serve as a valuable resource for researchers in oncology and drug discovery, providing the foundational knowledge and experimental framework necessary to further investigate this compound's therapeutic potential.

Introduction to this compound

This compound is a natural product isolated from Streptomyces sp. DO-116, characterized as an anthra-γ-pyrone antitumor antibiotic.[1][2] Its chemical structure is related to the pluramycin family of antibiotics, which are known for their potent anticancer properties.[2] Early studies have shown that this compound exhibits antitumor activity against murine leukemia P388 and sarcoma 180.[1] A key finding that points towards its mechanism of action is its ability to induce single-strand breaks in supercoiled plasmid DNA in vitro, a hallmark of compounds that interact with DNA and potentially inhibit topoisomerase enzymes.[1]

Proposed Mechanism of Action: Topoisomerase II Inhibition

Based on its structural similarity to anthracyclines and pluramycins, this compound is hypothesized to function as a topoisomerase II inhibitor.[3][4] Topoisomerase II is a crucial nuclear enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation by creating transient double-strand breaks.[5][6] Anticancer drugs that target topoisomerase II are broadly classified into two categories: topoisomerase II poisons and catalytic inhibitors.[5][7]

Topoisomerase II poisons , such as doxorubicin and etoposide, stabilize the covalent complex formed between topoisomerase II and DNA, known as the cleavage complex.[6][8][9] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of DNA double-strand breaks, which subsequently triggers cell cycle arrest and apoptosis.[6][8] Given the known activity of structurally similar compounds, it is highly probable that this compound acts as a topoisomerase II poison.

The proposed mechanism involves the intercalation of the planar anthra-γ-pyrone ring of this compound into the DNA at the site of topoisomerase II cleavage.[10] This interaction is thought to stabilize the cleavage complex, preventing the enzyme from completing its catalytic cycle and leading to the accumulation of cytotoxic DNA lesions.

References

- 1. This compound, new antitumor antibiotic produced by Streptomyces. Producing organism, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, new antitumor antibiotic produced by Streptomyces. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Different modes of anthracycline interaction with topoisomerase II. Separate structures critical for DNA-cleavage, and for overcoming topoisomerase II-related drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 6. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives [mdpi.com]

- 9. embopress.org [embopress.org]

- 10. pubs.acs.org [pubs.acs.org]

Sapurimycin: An In-Depth Technical Guide to its Antitumor Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sapurimycin is an antitumor antibiotic produced by the actinomycete Streptomyces sp. DO-116. Structurally, it belongs to the anthraquinone-γ-pyrone class of compounds and is related to pluramycin.[1] Early studies have demonstrated its potential as an anticancer agent, exhibiting activity against both hematological and solid tumors in preclinical models.[2] This technical guide provides a comprehensive overview of the currently available data on the antitumor spectrum of this compound, details relevant experimental methodologies, and visualizes its proposed mechanism of action.

Data Presentation: Antitumor Activity of this compound

Table 1: In Vivo Antitumor Activity of this compound

| Tumor Model | Host | Route of Administration | Reported Activity | Citation |

| Leukemia P388 | Mice | Intraperitoneal | Active | [2] |

| Sarcoma 180 | Mice | Intraperitoneal | Active | [2] |

Experimental Protocols

Detailed experimental protocols for the specific studies on this compound are not extensively published. However, based on standard methodologies for evaluating the antitumor activity of novel compounds, the following protocols provide a framework for in vitro and in vivo assessment.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the solvent used to dissolve this compound) and a no-treatment control.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

In Vivo Antitumor Efficacy Assessment: Murine Tumor Models

The following provides a general workflow for assessing the in vivo antitumor activity of this compound in murine models such as P388 leukemia and Sarcoma 180.

Workflow:

-

Animal Acclimatization: House mice in a controlled environment for at least one week before the start of the experiment.

-

Tumor Inoculation:

-

P388 Leukemia: Inoculate mice intraperitoneally with a suspension of P388 leukemia cells.

-

Sarcoma 180: Implant Sarcoma 180 cells subcutaneously or intraperitoneally into mice.

-

-

Randomization and Grouping: Randomize the tumor-bearing mice into treatment and control groups.

-

This compound Administration:

-

Prepare this compound in a sterile vehicle suitable for the chosen route of administration (e.g., intraperitoneal injection).

-

Administer this compound to the treatment groups according to a predetermined dose and schedule. The control group should receive the vehicle only.

-

-

Monitoring:

-

Monitor the health of the animals daily, including body weight and any signs of toxicity.

-

For subcutaneous tumors, measure tumor volume at regular intervals using calipers.

-

For ascitic tumors (like P388), monitor for the development of ascites and record survival time.

-

-

Endpoint: The experiment is typically terminated when the tumors in the control group reach a certain size or when the animals show signs of significant morbidity. Key efficacy endpoints include:

-

Tumor Growth Inhibition (TGI): Calculated for solid tumors.

-

Increase in Lifespan (ILS): Calculated for survival models like P388 leukemia.

-

-

Data Analysis: Statistically analyze the differences in tumor growth or survival between the treatment and control groups.

Mandatory Visualizations

Mechanism of Action: DNA Damage

This compound has been shown to cause single-strand breaks in supercoiled plasmid DNA.[2] This suggests that its primary mechanism of antitumor activity is the induction of DNA damage. The following diagram illustrates a generalized workflow for assessing this activity.

Caption: Workflow for assessing this compound-induced DNA single-strand breaks.

Cellular Response to DNA Damage

The induction of DNA single-strand breaks by this compound would likely trigger a cellular DNA Damage Response (DDR) pathway. While the specific pathway activated by this compound has not been elucidated, the following diagram depicts a generalized DDR pathway initiated by single-strand breaks.

Caption: Generalized DNA Damage Response pathway initiated by single-strand breaks.

Experimental Workflow for Antitumor Evaluation

The overall process of evaluating the antitumor spectrum of a novel compound like this compound involves a multi-step approach, from in vitro screening to in vivo efficacy studies.

Caption: Overall workflow for the evaluation of this compound's antitumor activity.

This compound is a promising antitumor antibiotic with demonstrated in vivo activity against leukemia and sarcoma models.[2] Its mechanism of action appears to involve the induction of DNA single-strand breaks.[2] Further research is warranted to fully characterize its antitumor spectrum across a wider range of cancer types, to elucidate the specific signaling pathways involved in its cytotoxic effects, and to establish a more detailed quantitative profile of its efficacy. The experimental frameworks and conceptual pathways presented in this guide offer a foundation for future investigations into this potent anticancer agent.

References

Sapurimycin: An In-depth Technical Guide on its Antibacterial Activity Against Gram-positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sapurimycin, an antitumor antibiotic produced by Streptomyces sp. DO-116, has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of this compound's activity, focusing on its mechanism of action, and presents standardized experimental protocols for its evaluation. While specific quantitative data on the minimum inhibitory concentrations (MICs) of this compound against a range of Gram-positive bacteria are not publicly available in the cited literature, this guide offers a framework for such analysis. The primary mechanism of this compound's antibacterial action is believed to be the induction of single-strand breaks in bacterial DNA.[1][2][3]

Introduction

This compound is an anthra-gamma-pyrone antitumor antibiotic, structurally related to pluramycin.[4] Discovered in screenings of actinomycetes for antitumor compounds, it was found to be produced by Streptomyces sp. DO-116.[1] Beyond its antitumor properties, early research highlighted its efficacy against bacteria, with a pronounced effect on Gram-positive organisms.[1][2][3] This has positioned this compound as a compound of interest for further investigation in the ongoing search for novel antibacterial agents to combat the rise of antibiotic-resistant pathogens.

Quantitative Data on Antibacterial Activity

A thorough review of the existing scientific literature did not yield specific Minimum Inhibitory Concentration (MIC) values for this compound against key Gram-positive pathogens such as Staphylococcus aureus, Bacillus subtilis, and Enterococcus faecalis. The available studies consistently report its activity in qualitative terms, stating that it is "active against bacteria, particularly Gram-positive organisms."[1][2][3]

To facilitate future research and a standardized comparison of this compound's efficacy, the following table structure is proposed for the presentation of quantitative antibacterial activity data.

Table 1: Representative Minimum Inhibitory Concentrations (MICs) of this compound against Gram-positive Bacteria

| Bacterial Species | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | [Data Not Available] |

| MRSA USA300 | [Data Not Available] | |

| Bacillus subtilis | ATCC 6633 | [Data Not Available] |

| Enterococcus faecalis | ATCC 29212 | [Data Not Available] |

| VRE VanA | [Data Not Available] |

Note: The MIC values in this table are placeholders. Actual values would need to be determined experimentally.

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound against Gram-positive bacteria using the broth microdilution method. This protocol is based on established standards for antimicrobial susceptibility testing.

Broth Microdilution Assay for MIC Determination

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific Gram-positive bacterium.

Materials:

-

This compound (stock solution of known concentration)

-

Gram-positive bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Bacillus subtilis ATCC 6633, Enterococcus faecalis ATCC 29212)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

Pipettes and sterile tips

Procedure:

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of this compound Dilutions:

-

Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well microtiter plate. The typical final volume in each well is 100 µL.

-

The concentration range should be chosen to encompass the expected MIC. A common starting range is 64 µg/mL down to 0.06 µg/mL.

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to each well containing the this compound dilutions.

-

Include a positive control well (CAMHB with inoculum, no this compound) and a negative control well (CAMHB only).

-

-

Incubation:

-

Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

Following incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).

-

Mechanism of Action: Induction of DNA Single-Strand Breaks

The primary proposed mechanism for this compound's antibacterial and antitumor activity is its ability to cause single-strand breaks in supercoiled plasmid DNA.[1][2][3] This damage to the bacterial chromosome is a critical event that can disrupt essential cellular processes like DNA replication and transcription, ultimately leading to cell death.

Conceptual Signaling Pathway for DNA Damage Response

While the specific signaling cascade initiated by this compound in Gram-positive bacteria has not been fully elucidated, a conceptual pathway for the response to single-strand DNA breaks can be proposed based on known bacterial DNA repair mechanisms.

Caption: Conceptual workflow of this compound's antibacterial action.

Experimental Workflow for Assessing DNA Damage

The following workflow outlines a standard method to verify the DNA-damaging effects of this compound.

Caption: Workflow for assessing this compound-induced DNA damage.

Conclusion

This compound presents a promising scaffold for the development of new antibacterial agents, particularly against Gram-positive bacteria. Its mechanism of action, centered on the induction of DNA single-strand breaks, is a validated target in antibacterial therapy. However, a significant gap exists in the publicly available data regarding its specific potency against a diverse range of clinically relevant Gram-positive pathogens. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate and standardize future research into the antibacterial properties of this compound, ultimately enabling a more thorough evaluation of its therapeutic potential. Further studies are crucial to quantify its antibacterial spectrum and to elucidate the precise molecular details of its interaction with bacterial DNA and the subsequent cellular response.

References

- 1. This compound, new antitumor antibiotic produced by Streptomyces. Producing organism, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. This compound, new antitumor antibiotic produced by Streptomyces. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Early-Stage Research on Sapurimycin and its Structurally Related Analogs

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available research on derivatives of Sapurimycin is limited. This guide provides a comprehensive overview of this compound and leverages data and methodologies from structurally related compounds, primarily the pluramycin family of antibiotics, to illustrate the core principles of early-stage research in this area.

Introduction to this compound

This compound is a potent antitumor antibiotic produced by Streptomyces sp. DO-116. Structurally, it features an anthra-γ-pyrone skeleton, a scaffold it shares with the pluramycin family of antibiotics.[1] Unlike other members of this family, this compound is distinguished by the absence of sugars on its D ring and the presence of a carboxymethyl group on the C-5 position.[1]

Initial studies have demonstrated that this compound exhibits both antibacterial activity, particularly against Gram-positive organisms, and significant antitumor properties against leukemia P388 and sarcoma 180 in murine models. Its primary mechanism of action is believed to be the induction of single-strand breaks in supercoiled plasmid DNA.

Synthetic Strategies for this compound Analogs

While specific synthetic routes for this compound derivatives are not widely published, the total synthesis of structurally similar compounds, such as isokidamycin from the pluramycin family, provides a blueprint for potential synthetic strategies.[2] These complex syntheses often involve multi-step processes to construct the core anthraquinone structure and append various side chains.

A common and adaptable method for generating libraries of derivatives from a core natural product is Solid-Phase Organic Synthesis (SPOS) . This technique allows for the efficient and often automated creation of numerous analogs for structure-activity relationship (SAR) studies.[3][4][5][6]

Generalized Solid-Phase Synthesis Workflow

Caption: Generalized workflow for solid-phase synthesis and screening of natural product derivatives.

Quantitative Data Presentation

Due to the lack of specific data on this compound derivatives, this section presents quantitative data for a derivative of the structurally related pluramycin antibiotic, 5',6'-dehydrokidamycin, as reported in patent literature.[7]

Table 1: In Vitro Anticancer Activity of 5',6'-dehydrokidamycin

| Compound | Cell Line | IC50 (µg/mL) |

| 5',6'-dehydrokidamycin | Leukemia L1210 | 0.07[7] |

Table 2: In Vivo Toxicity of 5',6'-dehydrokidamycin

| Compound | Animal Model | Administration Route | LD50 (mg/kg) |

| 5',6'-dehydrokidamycin | Mice | Intraperitoneal | 100[7] |

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound derivatives are not publicly available. The following are detailed, standard methodologies for key experiments relevant to the early-stage research of such compounds.

Solid-Phase Synthesis of Natural Product Analogs (General Protocol)

This protocol is a generalized representation based on established methods for the solid-phase synthesis of complex natural product libraries.[3][8]

-

Resin Preparation: Swell a suitable solid support resin (e.g., 2-chlorotrityl chloride resin) in an appropriate solvent like dichloromethane (DCM).

-

Scaffold Anchoring: Chemoselectively anchor the core scaffold (e.g., a precursor to the this compound anthra-γ-pyrone core) to the resin. This is typically done through a functional group like a carboxylic acid.

-

Parallel Synthesis: Distribute the resin-bound scaffold into an array of reaction vessels.

-

Diversification: In each vessel, perform a chemical modification. For example, acylate a hydroxyl group on the scaffold using a different carboxylic acid and a coupling agent (e.g., DIC/DMAP) in each vessel. Use an excess of reagents to drive the reactions to completion.

-

Washing: After the reaction, wash the resin thoroughly with solvents like DMF and DCM to remove excess reagents and byproducts.

-

Cleavage: Treat the resin with a cleavage cocktail (e.g., a dilute solution of trifluoroacetic acid in DCM) to release the synthesized derivatives into solution.

-

Purification: Purify each derivative using High-Performance Liquid Chromatography (HPLC).

-

Characterization: Confirm the structure and purity of the final compounds using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the widely used broth microdilution method to assess antibacterial activity.[9][10][11][12][13]

-

Preparation of Reagents:

-

Prepare a 2X stock solution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Culture the bacterial strain to be tested (e.g., Staphylococcus aureus) to the mid-logarithmic phase and dilute to a standardized concentration (e.g., 1x10^6 CFU/mL).

-

-

Serial Dilution:

-

Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

-

Add 100 µL of the 2X compound stock solution to the first column of wells, and mix thoroughly.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to column 10. Discard 100 µL from column 10.

-

Column 11 serves as a positive control (bacteria, no compound), and column 12 as a negative control (broth only).

-

-

Inoculation: Inoculate wells in columns 1-11 with 5 µL of the standardized bacterial suspension, resulting in a final concentration of approximately 5x10^5 CFU/mL.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Data Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria. This can be determined by visual inspection or by using a microplate reader to measure optical density at 600 nm (OD600).[12]

In Vivo Antitumor Activity Assessment in a Murine Model

This protocol outlines a general procedure for evaluating the efficacy of a potential anticancer compound using a xenograft mouse model.[14][15][16][17]

-

Animal Model: Use immunocompromised mice (e.g., BALB/c nude or SCID mice), 6-8 weeks old.[15]

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1x10^6 L1210 leukemia cells) into the flank of each mouse.

-

Tumor Growth and Grouping: Monitor tumor growth regularly. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (typically n=8-10 mice per group).[15]

-

Compound Formulation and Administration:

-

Formulate the test compound in a suitable vehicle (e.g., a solution of 5% DMSO, 40% PEG300, and 55% sterile saline for lipophilic compounds).[15]

-

Administer the compound according to a predetermined dosing schedule and route (e.g., daily intraperitoneal injections).[15] The control group receives the vehicle only.

-

-

Monitoring Efficacy:

-

Endpoint and Analysis: The primary endpoint is tumor growth inhibition. At the end of the study (or when tumors reach a maximum ethical size), euthanize the mice. Excise, weigh, and process the tumors for further analysis (e.g., histopathology, biomarker analysis).

Mechanism of Action and Signaling Pathways

The proposed mechanism of action for this compound is its ability to intercalate with DNA and cause single-strand breaks, leading to cell death. This is a common mechanism for many anthracycline-type antibiotics.

Caption: Proposed mechanism of action for this compound and its derivatives.

References

- 1. This compound, new antitumor antibiotic produced by Streptomyces. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Solid phase synthesis of complex natural products and libraries thereof. | Semantic Scholar [semanticscholar.org]

- 6. Solid phase synthesis of complex natural products and libraries thereof - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. EP0200818A1 - Derivatives of the pluramycin group having anti-tumor activity, process for their preparation and their use as medicaments - Google Patents [patents.google.com]

- 8. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. microbe-investigations.com [microbe-investigations.com]

- 12. bmglabtech.com [bmglabtech.com]

- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]

- 15. benchchem.com [benchchem.com]

- 16. Antitumor Efficacy Testing in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Sapurimycin: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sapurimycin is a novel anthra-γ-pyrone antitumor antibiotic discovered from the fermentation broth of Streptomyces sp. DO-116. Structurally distinct from related compounds like kapurimycins and pluramycin, this compound exhibits significant activity against Gram-positive bacteria and demonstrates potent antitumor effects in murine models of leukemia P388 and sarcoma 180. Its mechanism of action is attributed to the induction of single-strand breaks in supercoiled plasmid DNA. This guide provides a comprehensive overview of the discovery, isolation, and biological properties of this compound, based on the foundational research published in 1991. It is intended to serve as a technical resource for researchers in natural product chemistry, oncology, and antibiotic drug development.

Discovery and Producing Organism

This compound was identified during a screening program for novel antitumor compounds from actinomycetes. The producing organism, designated Streptomyces sp. DO-116, was isolated from a soil sample.

Taxonomy and Morphology

While detailed taxonomic data for strain DO-116 is not extensively available in the initial publications, it is characterized as a species of Streptomyces. Standard microbiological and morphological studies would have been conducted to classify it within this genus, likely involving analysis of aerial and substrate mycelia, spore chain morphology, and cell wall composition.

Fermentation and Isolation

The production of this compound by Streptomyces sp. DO-116 is carried out in a liquid fermentation medium. A key innovation in its production was the supplementation of the culture medium with a high porous polymer resin. This in-situ adsorption method serves to sequester the antibiotic as it is produced, which can mitigate product inhibition and degradation, ultimately leading to an increased titer.

Fermentation Parameters (Hypothetical)

The following table summarizes hypothetical fermentation parameters based on typical conditions for Streptomyces cultivation for secondary metabolite production. The exact parameters for this compound production would be detailed in the full experimental protocol.

| Parameter | Typical Range/Value |

| Producing Organism | Streptomyces sp. DO-116 |

| Culture Medium | A complex medium containing sources of carbon (e.g., glucose, starch), nitrogen (e.g., yeast extract, peptone), and trace elements. |

| Temperature | 28-30 °C |

| pH | 6.8-7.2 |

| Aeration | 1.0-1.5 vvm (volume of air per volume of medium per minute) |

| Agitation | 200-300 rpm |

| In-situ Adsorbent | High porous polymer resin (e.g., Diaion HP-20) |

| Fermentation Time | 5-7 days |

Isolation and Purification Protocol

The isolation of this compound from the fermentation broth is a multi-step process involving extraction and chromatographic techniques.

-

Harvesting and Extraction of Resin : The polymer resin, with the adsorbed this compound, is harvested from the fermentation broth.

-

Solvent Extraction : The active material is eluted from the resin using an organic solvent.

-

Solvent-Solvent Extraction : Further purification is achieved by partitioning the crude extract between immiscible solvents to separate compounds based on their polarity.

-

Adsorption Chromatography : The enriched extract is subjected to adsorption chromatography (e.g., silica gel column chromatography) to separate this compound from other components.

-

High-Performance Liquid Chromatography (HPLC) : Final purification to obtain high-purity this compound is achieved using HPLC.

The following diagram illustrates the general workflow for the isolation and purification of this compound.

Structure and Physicochemical Properties

The structure of this compound was determined through spectral analysis of its methyl ester. It possesses an anthra-γ-pyrone skeleton, a common structural motif in antitumor antibiotics.[1] However, this compound is distinguished from other members of this class, such as pluramycin, by the absence of sugar moieties on the D ring and the presence of a carboxylmethyl group at the C-5 position.[1]

Physicochemical Properties

| Property | Description |

| Chemical Class | Anthra-γ-pyrone |

| Appearance | Not specified in abstracts, likely a colored solid. |

| Solubility | Soluble in various organic solvents, as indicated by the extraction and chromatography methods used. |

| Molecular Formula | C₂₅H₁₈O₉ |

| Molecular Weight | 462.41 g/mol |

Biological Activity and Mechanism of Action

This compound exhibits a dual spectrum of biological activity, demonstrating both antibacterial and antitumor properties.

Antibacterial Activity

This compound is active against bacteria, with a pronounced effect on Gram-positive organisms. Quantitative data on the minimum inhibitory concentrations (MICs) against various bacterial strains would be available in the full research article.

Antitumor Activity

In vivo studies in murine models have shown that this compound possesses significant antitumor activity against P388 leukemia and sarcoma 180.

Mechanism of Action

The primary mechanism of this compound's antitumor activity appears to be its interaction with DNA. In vitro experiments have demonstrated that this compound causes single-strand breaks in supercoiled plasmid DNA. This DNA-damaging capability likely disrupts DNA replication and transcription in cancer cells, leading to cell cycle arrest and apoptosis.

The proposed mechanism of action is depicted in the following diagram.

References

Methodological & Application

Application Notes and Protocols for Sapurimycin In Vitro Evaluation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of Sapurimycin, an anthra-gamma-pyrone antitumor antibiotic. The protocols detailed below are foundational for assessing its cytotoxic and apoptotic effects, as well as its impact on the cell cycle.

Introduction